molecular formula C17H24N2O3 B14001992 tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate

tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate

Cat. No.: B14001992
M. Wt: 304.4 g/mol
InChI Key: YNANOAIXRVBLNB-UBHSHLNASA-N
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Description

tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carbamate Group: The carbamate group is formed by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The piperidine ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate
  • tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate
  • tert-butyl carbamate

Comparison:

  • Structural Differences: The presence of different substituents on the piperidine ring or phenyl group can significantly alter the compound’s chemical and biological properties.
  • Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
  • Applications: While all these compounds may have applications in organic synthesis and drug development, their specific uses can differ based on their unique properties.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenylpiperidin-3-yl]carbamate

InChI

InChI=1S/C17H24N2O3/c1-11-13(12-8-6-5-7-9-12)10-14(15(20)18-11)19-16(21)22-17(2,3)4/h5-9,11,13-14H,10H2,1-4H3,(H,18,20)(H,19,21)/t11-,13-,14-/m0/s1

InChI Key

YNANOAIXRVBLNB-UBHSHLNASA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@H](C(=O)N1)NC(=O)OC(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC1C(CC(C(=O)N1)NC(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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